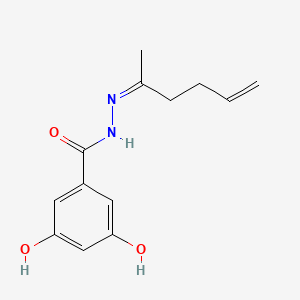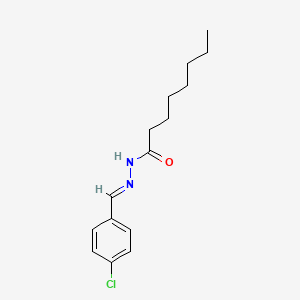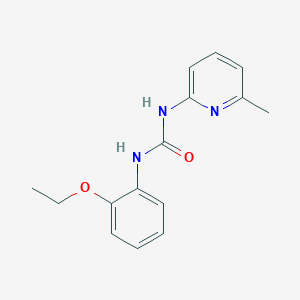![molecular formula C9H17NO4S B5397101 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5397101.png)
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, also known as GS-6637, is a novel and potent inhibitor of the enzyme bromodomain and extra-terminal domain (BET) proteins. BET proteins are involved in the regulation of gene expression and have been implicated in various diseases, including cancer, inflammation, and cardiovascular disorders. GS-6637 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of cancer and other diseases.
Mecanismo De Acción
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane binds to the bromodomains of BET proteins, which prevents the recruitment of transcription factors to chromatin. This results in the inhibition of gene expression, particularly of genes that are involved in the development and progression of diseases. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to selectively inhibit the activity of BET proteins, without affecting other bromodomain-containing proteins.
Biochemical and Physiological Effects:
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have potent anti-proliferative effects in various cancer cell lines, including those that are resistant to chemotherapy. In addition, 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to have anti-inflammatory effects in preclinical models of inflammatory diseases, such as rheumatoid arthritis. 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has also been shown to have cardioprotective effects in preclinical models of cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its potency and selectivity for BET proteins. This allows for the specific inhibition of BET proteins, without affecting other bromodomain-containing proteins. However, one limitation of using 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in lab experiments is its relatively short half-life, which may require frequent dosing to maintain therapeutic levels of the compound.
Direcciones Futuras
There are several potential future directions for the development and use of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. One direction is the evaluation of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane in clinical trials for the treatment of cancer and other diseases. Another direction is the optimization of the synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane to improve the yield and purity of the compound. Additionally, the development of new and more potent BET inhibitors, based on the structure of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, is an area of active research. Finally, the identification of biomarkers that predict the response to BET inhibitors, such as 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane, may help to personalize the treatment of patients with cancer and other diseases.
Métodos De Síntesis
The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane involves several steps, including the reaction of 2,2-dimethyl-1,3-dioxolane-4-methanol with ethylsulfonyl chloride to form 2-(ethylsulfonyl)-2,3-dihydro-1,4-dioxo-2H-pyrimidine. This intermediate is then reacted with 1-aminoadamantane to form 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane. The synthesis of 8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been optimized to improve the yield and purity of the compound.
Aplicaciones Científicas De Investigación
8-(ethylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane has been shown to inhibit the activity of BET proteins, which play a critical role in the regulation of gene expression. BET proteins are involved in the recruitment of transcription factors to chromatin, which is necessary for the activation of gene expression. Inhibition of BET proteins has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and cardiovascular disorders.
Propiedades
IUPAC Name |
8-ethylsulfonyl-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-2-15(11,12)10-5-3-9(4-6-10)13-7-8-14-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNDUFJRNACGJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2(CC1)OCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-(3-ethyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-2-oxoethyl]-4-(3-methylbutyl)-2-piperazinone](/img/structure/B5397026.png)
![2-(2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)acetamide](/img/structure/B5397027.png)
![2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5397032.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-3-piperidinol](/img/structure/B5397035.png)
![3-{2-[(2-hydroxy-2-methylpropyl)amino]-2-oxoethyl}-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5397048.png)

![4-[(dimethylamino)methyl]-1-[5-(trifluoromethyl)-2-pyridinyl]-4-azepanol](/img/structure/B5397064.png)
![4-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-1-(4-methylbenzyl)piperazin-2-one](/img/structure/B5397065.png)
![N-(1-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5397068.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5397079.png)
![N'-(tert-butyl)-6-[(6-ethoxy-3-pyridazinyl)oxy]-N,N-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B5397082.png)
![N-[1-(4-methylphenyl)propyl]nicotinamide](/img/structure/B5397086.png)

